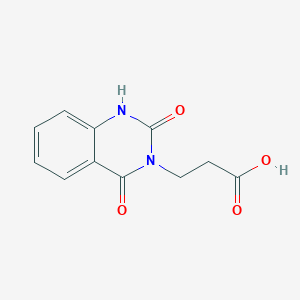
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid (DDP) is a unique and powerful molecule that has been studied for its potential applications in scientific research. DDP has been found to have a wide range of biochemical and physiological effects, including those related to cell growth and metabolism. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DDP.
Applications De Recherche Scientifique
Anticonvulsant Activity
A key application of derivatives of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid lies in the realm of anticonvulsant activity. Research by El Kayal et al. (2019) explored the synthesis of new derivatives of this compound and conducted in vivo and in silico studies to assess their anticonvulsant potential. The study developed a novel synthesis method for the key intermediate and identified a lead compound showing promising results in experimental convulsive syndrome rates in mice (El Kayal et al., 2019).
Antimicrobial Drug Development
Another significant application of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid derivatives is in the development of antimicrobial drugs. Zubkov et al. (2016) discussed the molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics. The study emphasized the importance of these derivatives in creating new antimicrobial drugs and provided insights into the analytical methods necessary for quality control of these active pharmaceutical ingredients (Zubkov et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of the compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play a crucial role in the anticonvulsant activity of the compound .
Mode of Action
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . This interaction with its targets leads to changes in the functioning of these proteins, contributing to its anticonvulsant activity .
Biochemical Pathways
The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid affects the GABAergic pathway and the carbonic anhydrase pathway . The modulation of these pathways leads to downstream effects that contribute to the compound’s anticonvulsant activity .
Result of Action
The molecular and cellular effects of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid’s action result in its anticonvulsant activity . This is observed in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice .
Propriétés
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)12-11(13)17/h1-4H,5-6H2,(H,12,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWWAVVLXMHYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)
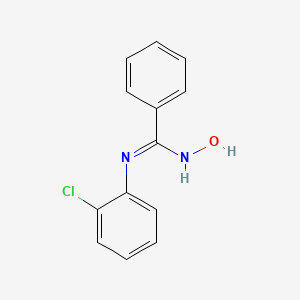
![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)
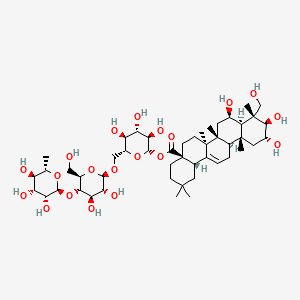
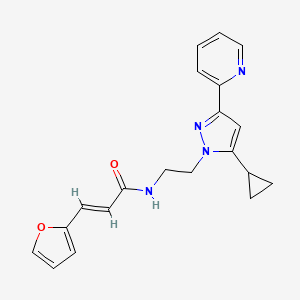
![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)
![3-[Benzyl(methyl)amino]thiochromen-4-one](/img/structure/B2717214.png)
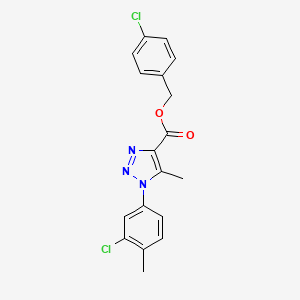
![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)

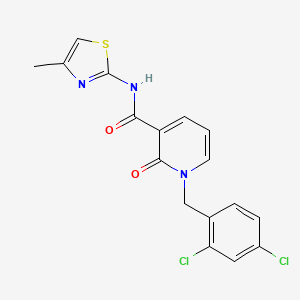
![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)